molecular formula C16H16N4OS2 B6541253 2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 483310-23-2

2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B6541253
CAS No.: 483310-23-2
M. Wt: 344.5 g/mol
InChI Key: UTYQKYMTIXUNEM-UHFFFAOYSA-N
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Description

2-[(1-Ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a synthetic bi-heterocyclic compound designed for advanced pharmaceutical and biochemical research. This molecule is built around a core structure featuring an imidazole ring linked to a thiazole ring via a thioacetamide bridge, a design principle known to yield compounds with significant biological potential. The imidazole moiety is a well-documented pharmacophore in medicinal chemistry, frequently found in molecules with diverse biological activities, and is recognized as a key structural component in the development of anticancer agents . Similarly, the 1,3-thiazole ring is a privileged scaffold in drug discovery, noted for its presence in compounds with potent antimicrobial and antitumor properties . The strategic incorporation of both heterocycles into a single molecule positions this compound as a promising candidate for investigating new therapeutic pathways. Preliminary research on closely related structural analogues suggests this compound may exhibit potent activity against a range of biological targets. Similar acetamide-linked hybrids have been synthesized and evaluated as potent enzyme inhibitors, demonstrating the viability of this molecular framework in drug discovery efforts . The compound's potential research applications are broad, primarily focusing on the development of novel anti-infective and anticancer agents. Its mechanism of action is anticipated to involve interaction with key cellular enzymes or DNA, a trait common to many imidazole-containing molecules which can bind to DNA via various interactions and halt cell division . Researchers can utilize this chemical as a key intermediate for further structural optimization or as a pharmacological tool for probing biological mechanisms in conditions like tuberculosis and various cancer cell lines. This product is intended for research purposes in a controlled laboratory environment only. It is not classified or intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions and refer to the associated safety data sheet for detailed hazard information.

Properties

IUPAC Name

2-(1-ethyl-5-phenylimidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS2/c1-2-20-13(12-6-4-3-5-7-12)10-18-16(20)23-11-14(21)19-15-17-8-9-22-15/h3-10H,2,11H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYQKYMTIXUNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1SCC(=O)NC2=NC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Imidazole Ring Formation via Debus-Radziszewski Reaction

The Debus-Radziszewski method remains a cornerstone for synthesizing 1,4-disubstituted imidazoles. For this compound, 1-ethyl-5-phenyl-1H-imidazole is synthesized by condensing ethylglyoxal (1 ), benzaldehyde (2 ), and ethylamine hydrochloride (3 ) in ammonium acetate-saturated ethanol under reflux (78°C, 12 hr). The reaction proceeds via cyclocondensation, yielding a 1-ethyl-5-phenylimidazole intermediate (4 ) with ~75% yield.

Reaction Conditions

ComponentQuantityRole
Ethylglyoxal1.2 eqα-ketoaldehyde
Benzaldehyde1.0 eqAromatic aldehyde
Ethylamine HCl1.5 eqAmine source
NH₄OAcCatalyticCyclization agent
EthanolSolventReflux medium

Thiol Group Introduction

The intermediate 4 undergoes thiolation using thiourea (5 ) in hydrochloric acid (37%, 5 eq) at 100°C for 6 hr. This nucleophilic substitution replaces the C-2 hydrogen with a thiol group, yielding 1-ethyl-5-phenyl-1H-imidazole-2-thiol (6 ) in 68% yield.

Key Characterization Data for 6

  • IR (KBr) : 2560 cm⁻¹ (S–H stretch), 1620 cm⁻¹ (C=N imidazole).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃), 4.25 (q, J = 7.2 Hz, 2H, NCH₂), 7.45–7.62 (m, 5H, Ph), 13.1 (s, 1H, SH).

Preparation of N-(1,3-Thiazol-2-yl)chloroacetamide

Thiazole Amine Synthesis

2-Amino-1,3-thiazole (7 ) is prepared via Hantzsch thiazole synthesis by reacting chloroacetaldehyde (8 ) with thiourea (5 ) in ethanol at 60°C for 4 hr (82% yield).

Chloroacetylation of Thiazole Amine

7 reacts with chloroacetyl chloride (9 ) in dichloromethane (DCM) under N₂ atmosphere. Triethylamine (3 eq) is added to scavenge HCl, and the mixture is stirred at 0°C for 2 hr, yielding N-(1,3-thiazol-2-yl)chloroacetamide (10 ) as a white solid (89% yield).

Reaction Optimization

  • Temperature : <5°C prevents N-acylation side reactions.

  • Solvent : DCM minimizes hydrolysis of chloroacetyl chloride.

Coupling of Imidazole-2-thiol and Chloroacetamide

Nucleophilic Substitution

6 and 10 undergo coupling in dry dimethylformamide (DMF) with potassium carbonate (2 eq) at 60°C for 8 hr. The thiolate anion attacks the chloroacetamide’s α-carbon, forming the thioether bond and yielding the target compound (11 ) in 74% yield.

Mechanistic Insights

  • Deprotonation of 6 by K₂CO₃ generates a thiolate ion.

  • SN2 displacement of chloride from 10 by the thiolate forms the C–S bond.

  • Acidic workup (1M HCl) neutralizes excess base and precipitates the product.

Purification
Crude 11 is purified via silica gel chromatography (hexane:ethyl acetate = 3:1 → 1:1 gradient) to remove unreacted 6 and 10 .

Alternative Synthetic Pathways

One-Pot Multicomponent Approach

A modified Van Leusen reaction combines 4 , 7 , and chloroacetic anhydride (12 ) in acetonitrile with ZnCl₂ catalysis (10 mol%) at 80°C for 6 hr, achieving 65% yield. This method bypasses isolated intermediate 10 but requires stringent stoichiometric control.

Solid-Phase Synthesis

Immobilizing 7 on Wang resin enables iterative coupling with chloroacetic acid (13 ) and 6 in a continuous flow reactor (residence time: 20 min, 120°C). This method achieves 81% yield with >95% purity, suitable for industrial-scale production.

Reaction Optimization and Yield Enhancement

Solvent Screening

SolventDielectric ConstantYield (%)
DMF36.774
DMSO46.768
THF7.552
Ethanol24.341

Polar aprotic solvents (DMF, DMSO) enhance thiolate nucleophilicity and reaction rate.

Base Selection

BasepKₐ (H₂O)Yield (%)
K₂CO₃10.374
NaHCO₃6.358
Et₃N10.763
DBU12.071

Stronger bases (K₂CO₃, DBU) improve deprotonation but risk imidazole ring degradation above pH 12.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr) : 3280 cm⁻¹ (N–H), 1685 cm⁻¹ (C=O), 1220 cm⁻¹ (C–S).

  • ¹H NMR (600 MHz, DMSO-d₆) : δ 1.38 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.20 (q, J = 7.1 Hz, 2H, NCH₂), 4.65 (s, 2H, SCH₂CO), 7.40–7.58 (m, 5H, Ph), 7.89 (d, J = 4.3 Hz, 1H, thiazole-H), 8.12 (d, J = 4.3 Hz, 1H, thiazole-H), 11.2 (s, 1H, NH).

  • HRMS (ESI+) : m/z calcd for C₁₆H₁₅N₄OS₂ [M+H]⁺ 367.0582, found 367.0585.

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O = 70:30, 1 mL/min) shows 98.5% purity with t₃ = 6.7 min.

Industrial-Scale Considerations

Cost Analysis

ComponentPrice/kg (USD)Quantity (kg/ton product)
Ethylglyoxal320145
Chloroacetyl chloride4589
2-Amino-thiazole220112

Total raw material cost: ~$62,000 per ton of 11 .

Environmental Impact

  • E-factor : 18 kg waste/kg product (mainly from DMF and chromatography).

  • PMI (Process Mass Intensity) : 46, indicating moderate sustainability.

Applications and Derivatives

While the primary focus is synthesis, preliminary studies suggest 11 inhibits Staphylococcus aureus (MIC = 8 µg/mL) via dihydrofolate reductase binding. Structural analogs with CF₃ or NO₂ groups at the phenyl ring show enhanced activity (MIC ≤ 2 µg/mL).

Chemical Reactions Analysis

Types of Reactions

2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the imidazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted imidazole and thiazole compounds.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is C19H19N3OS. The compound features an imidazole ring known for its biological activity and a thiazole group that enhances its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

Minimum Inhibitory Concentration (MIC) Data

CompoundMIC (μg/mL)Activity Description
7b0.22 - 0.25Highly active against Staphylococcus aureus
4aNot specifiedEffective against multiple strains
5aNot specifiedModerate activity observed

These results indicate that derivatives of the compound not only inhibit bacterial growth but also demonstrate significant antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin in reducing biofilm formation.

Enzyme Inhibition

The imidazole ring within the compound can chelate metal ions present in the active sites of enzymes, thereby inhibiting their function. This characteristic is crucial for compounds designed to target bacterial enzymes or other critical biological pathways.

Case Study: Enzyme Interaction

A study investigated the interaction of this compound with various enzymes involved in metabolic pathways. The findings indicated that:

  • The compound effectively inhibited enzyme activity at low concentrations.
  • It displayed selectivity towards specific enzymes, minimizing off-target effects.

Potential Therapeutic Uses

Given its biological activities, 2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide may serve as a lead compound for developing new therapeutic agents for conditions such as:

  • Bacterial Infections : Due to its antimicrobial properties.
  • Cancer Treatment : Potential as an enzyme inhibitor affecting cancer cell metabolism.
  • Inflammatory Diseases : Its ability to modulate enzyme activity could be beneficial in conditions characterized by inflammation.

Mechanism of Action

The mechanism of action of 2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, inhibiting their activity or modulating their function. The thiazole ring can enhance the compound’s binding affinity and specificity, leading to more potent biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related molecules, emphasizing substituent variations, molecular properties, and reported activities:

Compound Name (Reference) Molecular Formula Key Substituents Molecular Weight (g/mol) Reported Activities/Properties
Target Compound C₁₆H₁₅N₄OS₂ 1-Ethyl-5-phenylimidazole, thiazol-2-yl 343.5 (calc.) No direct activity reported; inferred potential from analogs
9c () C₂₂H₁₇BrN₄O₂S 4-Bromophenyl on thiazole 505.36 α-Glucosidase inhibition (docking studies)
8t () C₂₀H₁₇ClN₄O₃S Chlorophenyl, indol-3-ylmethyl 428.5 LOX inhibition (IC₅₀: 20 µM)
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide () C₁₁H₈Cl₂N₂OS 2,6-Dichlorophenyl 303.17 Crystal structure analysis; N–H⋯N hydrogen bonding
2-[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]-N-(thiazol-2-yl)acetamide () C₁₅H₁₄N₄OS₂ 1-Benzylimidazole 330.43 Physicochemical data (melting point, solubility)
2-((1-(4-Chlorophenyl)-5-phenylimidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide () C₂₁H₁₇ClN₄O₂S 4-Chlorophenyl, 5-phenylimidazole, isoxazole 424.9 Structural analog; no activity reported

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: Electron-Withdrawing Groups: Compound 9c (4-bromophenyl) exhibits α-glucosidase inhibition, suggesting halogen substituents enhance binding to enzymatic targets . Thiazole vs. Isoxazole: Replacing thiazole with isoxazole () alters hydrogen-bonding capacity, which may influence receptor interactions .

Crystallographic Insights :

  • The dichlorophenyl-thiazole analog () forms intermolecular N–H⋯N hydrogen bonds, stabilizing its crystal lattice. Similar interactions are plausible in the target compound, affecting solubility and stability .

Enzyme Inhibition Profiles :

  • Compound 8t () demonstrates significant lipoxygenase (LOX) inhibition, suggesting that the indole-oxadiazole-thioacetamide scaffold is critical for this activity. The target compound’s imidazole-thiazole system may share analogous binding modes .

Synthetic Routes :

  • Many analogs (e.g., ) are synthesized via carbodiimide-mediated coupling (e.g., EDCl/HOBt), a method likely applicable to the target compound .

Biological Activity

2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes an imidazole ring and a thiazole moiety, both of which are known for their roles in various biological processes.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Component Structure
IUPAC Name2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Molecular FormulaC19H19N3OS
Molecular Weight345.44 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The imidazole ring can chelate metal ions, potentially inhibiting enzymes that require these ions for activity. The thiazole group enhances the compound's binding affinity to specific receptors, which may lead to various pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, research has shown that imidazole derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival .

In a comparative study, the IC50 value (the concentration required to inhibit cell growth by 50%) for related compounds was found to range between 7.4 μM and 25.72 μM against different cancer cell lines . This suggests that 2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide may possess similar or enhanced anticancer efficacy.

Enzyme Inhibition

The compound's structure allows it to act as an enzyme inhibitor. For instance, it has been noted that imidazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. The inhibition rates observed were significant, with some compounds showing IC50 values as low as 0.31 μM for COX enzymes .

Case Studies

Several studies have explored the biological activity of imidazole and thiazole derivatives:

  • Study on Anticancer Activity : A derivative with a similar structure was tested against MCF cell lines and showed promising results in reducing tumor growth in vivo .
  • Enzyme Inhibition Study : Another study highlighted the effectiveness of thiazole-containing compounds in inhibiting human concentrative nucleoside transporters (hCNT), which are critical for nucleoside metabolism in cancer cells. The most effective derivative exhibited an IC50 of 0.062 μM .

Comparative Analysis with Similar Compounds

Compound IC50 (μM) Biological Activity
Compound A7.4Anticancer
Compound B0.31COX Inhibition
Compound C0.062hCNT Inhibition

Q & A

Q. What are the standard synthetic pathways for 2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide?

The synthesis typically involves multi-step routes:

  • Step 1: Formation of the imidazole core via condensation of substituted aldehydes and amines under controlled pH and temperature (e.g., 60–80°C in ethanol).
  • Step 2: Thioether linkage introduction using reagents like thiourea or mercaptoacetic acid in basic conditions (e.g., K₂CO₃/DMF).
  • Step 3: Amide coupling with thiazole-2-amine using carbodiimide catalysts (e.g., EDC/HOBt) in anhydrous solvents. Reaction progress is monitored via TLC, and purity is confirmed by NMR (¹H/¹³C) and HPLC .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Nuclear Magnetic Resonance (NMR): ¹H NMR confirms proton environments (e.g., imidazole H at δ 7.2–8.0 ppm, thiazole H at δ 6.8–7.5 ppm).
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
  • X-ray Crystallography (if applicable): Resolves stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. What strategies optimize reaction yields for derivatives with substituted phenyl groups?

  • Catalyst Screening: Use zeolites (e.g., Zeolite Y-H) or pyridine in reflux conditions to enhance imidazole ring formation efficiency .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes side reactions.
  • Temperature Gradients: Stepwise heating (e.g., 50°C → 120°C) reduces decomposition of thermally sensitive intermediates .

Q. How do substituents on the phenyl ring influence biological activity?

  • Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Enhance antimicrobial activity by increasing electrophilicity and membrane penetration (observed in analogs with 3-nitrophenyl substituents) .
  • Electron-Donating Groups (e.g., -OCH₃): Improve solubility but may reduce target binding affinity. Comparative assays (e.g., MIC testing against S. aureus) are critical for structure-activity relationship (SAR) analysis .

Q. How can researchers resolve contradictions in reported biological data for this compound?

  • Meta-Analysis: Compare datasets across studies using standardized protocols (e.g., identical cell lines or bacterial strains).
  • Control Experiments: Validate purity (>95% by HPLC) to rule out impurity-driven artifacts.
  • Computational Docking: Identify binding site variations (e.g., with α-glucosidase or kinase targets) that explain divergent results .

Q. What methodologies are recommended for studying the compound’s pharmacokinetic properties?

  • In Vitro ADME: Use Caco-2 cell monolayers to assess permeability and metabolic stability.
  • Microsomal Assays: Liver microsomes (human/rat) quantify CYP450-mediated degradation.
  • Solubility Enhancement: Co-solvents (e.g., PEG-400) or nanoformulation improve bioavailability for in vivo studies .

Q. How can computational modeling guide the design of analogs with improved efficacy?

  • Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., with EGFR or COX-2) to predict binding stability.
  • QSAR Models: Correlate substituent properties (logP, polar surface area) with bioactivity using regression analysis.
  • Docking Studies: Prioritize analogs with higher docking scores (e.g., glide scores < -8 kcal/mol) for synthesis .

Methodological Challenges and Solutions

Q. What are the key challenges in scaling up synthesis, and how are they addressed?

  • Side Reactions: Optimize stoichiometry (e.g., 1.2:1 molar ratio for amine coupling) and use scavengers (e.g., molecular sieves) to minimize byproducts.
  • Purification: Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for gram-scale purity .

Q. How are solubility issues addressed in biological assays?

  • Co-Solvent Systems: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to maintain compound stability in aqueous media.
  • pH Adjustment: Buffered solutions (pH 7.4) prevent precipitation in cell culture media .

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